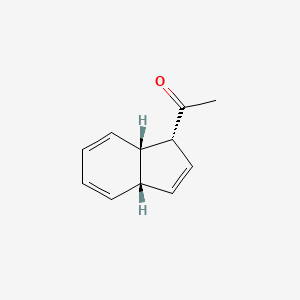
1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone is an organic compound belonging to the class of indanones. This compound features a bicyclic structure with a ketone functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-indanone with ethyl acetate in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
1-indanone: A structurally related compound with a similar bicyclic framework but lacking the ethanone group.
2-indanone: Another indanone derivative with the ketone group at a different position.
1-tetralone: A compound with a similar bicyclic structure but with an additional methylene bridge.
Uniqueness: 1-((1R,3AS,7aS)-3a,7a-dihydro-1H-inden-1-yl)ethanone is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-[(1R,3aS,7aS)-3a,7a-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10-,11-/m0/s1 |
Clé InChI |
RRQVCABYKUIXBQ-DCAQKATOSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C=C[C@H]2[C@@H]1C=CC=C2 |
SMILES canonique |
CC(=O)C1C=CC2C1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


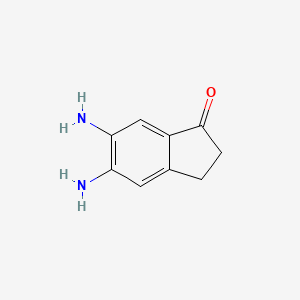
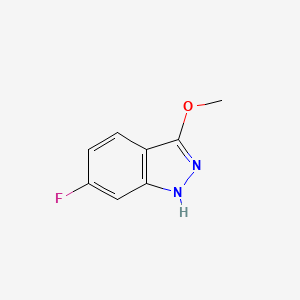
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

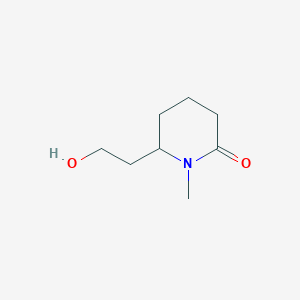
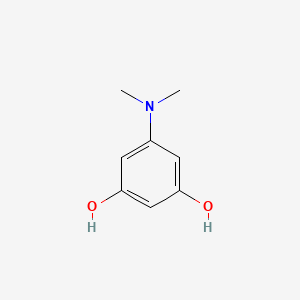
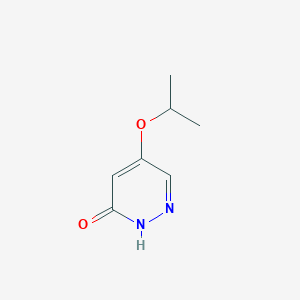
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
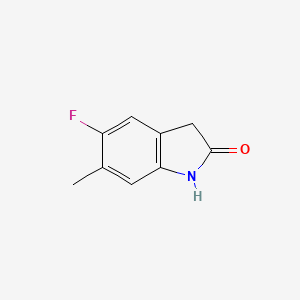



![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

